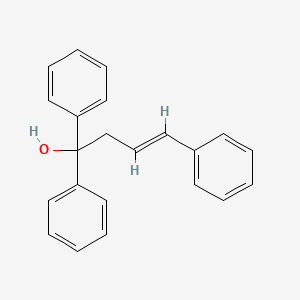

(3E)-1,1,4-Triphenylbut-3-EN-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6052-64-8 |

|---|---|

Molecular Formula |

C22H20O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(E)-1,1,4-triphenylbut-3-en-1-ol |

InChI |

InChI=1S/C22H20O/c23-22(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-17,23H,18H2/b13-10+ |

InChI Key |

YQOIJZXJKOHXIH-JLHYYAGUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 3e 1,1,4 Triphenylbut 3 En 1 Ol

Direct Synthesis Approaches

Direct synthesis of (3E)-1,1,4-Triphenylbut-3-en-1-ol can be efficiently achieved through the nucleophilic addition of organometallic reagents to carbonyl precursors or through olefination reactions.

Organometallic Additions to Enones or Aldehydes Precursors

The formation of the tertiary alcohol and the introduction of the phenyl groups in this compound can be accomplished by the reaction of organometallic reagents with suitable carbonyl compounds. libretexts.orgutdallas.edu

Grignard reagents are highly effective for the synthesis of tertiary alcohols. utdallas.edusdmesa.edu In a potential synthesis of the target molecule, a Grignard reagent can be used to introduce two of the three phenyl groups. For instance, the reaction of phenylmagnesium bromide with an appropriate ester, such as methyl cinnamate, would proceed through a double addition to form the triphenyl carbinol system. sdmesa.eduudel.edumercer.edu

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ester. mnstate.edu After the initial addition, the resulting intermediate collapses, eliminating the methoxy (B1213986) group to form a ketone. This ketone is then immediately attacked by a second equivalent of the Grignard reagent, leading to the formation of the tertiary alkoxide, which upon acidic workup, yields the desired triphenylmethanol (B194598) derivative. utdallas.edumercer.edu It is crucial to use at least two equivalents of the Grignard reagent to ensure the complete conversion to the tertiary alcohol. youtube.com The use of anhydrous conditions is essential as Grignard reagents are strong bases and will react with any available acidic protons, such as those from water. utdallas.eduudel.edu

A plausible synthetic route could involve the reaction of cinnamaldehyde (B126680) with a first Grignard reagent to form a secondary alcohol, which is then oxidized to the corresponding ketone. A subsequent Grignard reaction with a different phenyl Grignard reagent would then form the final product.

Table 1: Grignard Reaction for Tertiary Alcohol Synthesis

| Reactant 1 | Reactant 2 | Product | Key Considerations |

|---|---|---|---|

| Phenylmagnesium Bromide | Methyl Benzoate | Triphenylcarbinol | Requires at least two equivalents of Grignard reagent; Anhydrous conditions are critical. sdmesa.eduudel.edumercer.edu |

Organolithium reagents, being highly reactive nucleophiles, are also well-suited for the synthesis of alcohols from carbonyl compounds. wikipedia.orgyoutube.com Due to their high basicity, they readily react with aldehydes and ketones in a nucleophilic addition to form the corresponding alcohols upon workup. youtube.comyoutube.com The carbon-lithium bond is highly polar, rendering the carbon atom strongly nucleophilic. wikipedia.org

For the synthesis of this compound, a potential route involves the reaction of benzophenone (B1666685) with cinnamyl lithium. Alternatively, the reaction of an organolithium reagent with an allylic alcohol can also be considered, although this can be complicated by the acidic proton of the alcohol. acs.org A more direct approach would be the addition of an organolithium reagent to an enone precursor, such as chalcone (B49325) (1,3-diphenyl-2-propen-1-one). The 1,2-addition of phenyllithium (B1222949) to chalcone would yield the desired homoallylic alcohol.

Table 2: Organolithium Reagents in Alcohol Synthesis

| Reactant 1 | Reactant 2 | Product | Key Considerations |

|---|---|---|---|

| Phenyllithium | Chalcone | This compound | 1,2-addition is favored for direct formation. |

Catalytic allylation reactions provide a powerful method for the synthesis of homoallylic alcohols. nih.gov These reactions often utilize a transition metal catalyst to facilitate the addition of an allyl group to a carbonyl compound. For the synthesis of tertiary homoallylic alcohols, the allylation of ketones is a key strategy. nih.gov

Recent advancements have focused on the direct use of 1,3-dienes as the allyl source, which are readily available industrial feedstocks. nih.gov For instance, a catalytic amount of an indium species, such as InCl₂, can be used to generate an allylic indium reagent in situ from a 1,3-diene, which then adds to a ketone. nih.gov Another approach involves the nickel-catalyzed formal conjugate addition of allylboronic acids to β,γ-unsaturated α-ketoesters, which proceeds through an allylboration/oxy-Cope rearrangement sequence. nih.gov

A potential catalytic route to this compound could involve the reaction of benzophenone with a cinnamylating agent in the presence of a suitable catalyst.

Wittig or Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the formation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion. masterorganicchemistry.comwikipedia.orgwikipedia.org These reactions are widely used to convert aldehydes and ketones into alkenes. wikipedia.org

A plausible two-step synthesis of this compound using this strategy would first involve a Wittig or HWE reaction to construct the styryl moiety. For example, the reaction of benzaldehyde (B42025) with a suitable phosphonium (B103445) ylide or phosphonate ester would yield a styryl derivative. This intermediate could then be converted to the final product through the addition of a phenyl organometallic reagent.

The Wittig reaction typically involves the reaction of an aldehyde or ketone with a phosphonium ylide, which is prepared by treating a phosphonium salt with a strong base. youtube.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comyoutube.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide. organic-chemistry.org

The HWE reaction, which employs a phosphonate-stabilized carbanion, generally offers better E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org This method is particularly useful for creating trans-alkenes. organicchemistrydata.orgnih.gov

Table 3: Olefination Reactions for Alkene Synthesis

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Alkene + Phosphine Oxide | Forms C=C bond; stereoselectivity varies. masterorganicchemistry.comwikipedia.org |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for forming carbon-carbon bonds and can be employed in the synthesis of the target molecule. wikipedia.org

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a versatile method for creating substituted alkenes, typically with trans stereochemistry. organic-chemistry.org A potential application in the synthesis of this compound could involve the coupling of an aryl halide with an appropriate allylic alcohol. researchgate.net Intramolecular Heck reactions are also powerful for constructing cyclic systems. wikipedia.orgchim.it

The Suzuki reaction couples an organoboron compound (typically a boronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.org It is widely used to synthesize styrenes and substituted biphenyls. wikipedia.orgacs.org A possible synthetic route could involve the Suzuki coupling of a vinyl halide with a phenylboronic acid to construct the styryl portion of the molecule. The Suzuki reaction is known for its mild reaction conditions and the commercial availability of many boronic acids. youtube.com The mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. wikipedia.orgyoutube.com

Table 4: Cross-Coupling Reactions

| Reaction | Reactant A | Reactant B | Catalyst | Key Outcome |

|---|---|---|---|---|

| Heck Reaction | Unsaturated Halide | Alkene | Palladium | Forms a substituted alkene. wikipedia.org |

Stereoselective Synthesis of the (3E) Isomer

The paramount challenge in synthesizing this compound lies in the precise control of the double bond geometry. Stereoselective methods are therefore central to achieving the desired (E) configuration.

Diastereoselective Pathways in Construction

One of the most direct and reliable methods for establishing the (E)-alkene geometry is the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netlibretexts.org This reaction typically exhibits high E-selectivity, especially with stabilized phosphonate ylides. A plausible diastereoselective route to a precursor of the target compound involves the HWE olefination of benzophenone.

The key starting material for this approach is a cinnamylphosphonate, such as diethyl cinnamylphosphonate. This can be prepared from cinnamyl bromide and triethyl phosphite. The subsequent reaction of the phosphonate with a strong base generates a resonance-stabilized carbanion that can then react with benzophenone. Although the reaction of the HWE reagent with sterically hindered ketones like benzophenone can be challenging and may require forcing conditions, it offers a direct path to the 1,1,4-triphenylbut-3-ene skeleton with a high degree of stereocontrol over the double bond.

A proposed reaction scheme is as follows:

Scheme 1: Proposed Horner-Wadsworth-Emmons approach to a precursor of this compound.

Step 1: Synthesis of Diethyl Cinnamylphosphonate Cinnamyl bromide + P(OEt)₃ → Diethyl cinnamylphosphonate

Step 2: Horner-Wadsworth-Emmons Olefination Diethyl cinnamylphosphonate + Base (e.g., NaH) → Ylide Ylide + Benzophenone → (3E)-1,1,4-Triphenylbut-3-en-1-one (precursor)

The resulting α,β-unsaturated ketone, (3E)-1,1,4-triphenylbut-3-en-1-one, can then be reduced to the target tertiary alcohol. The diastereoselectivity of this olefination is generally high in favor of the E-isomer.

| Reactants | Product | Typical Yield (E:Z ratio) | Reference |

| Diethyl cinnamylphosphonate, Benzophenone | (3E)-1,1,4-Triphenylbut-3-en-1-one | Moderate to Good (>95:5) | researchgate.netlibretexts.org |

Enantioselective Catalytic Approaches

While the HWE reaction controls the diastereoselectivity of the double bond, achieving enantioselectivity at the newly formed stereocenter of the tertiary alcohol requires a different strategy. An enantioselective reduction of the precursor ketone, (3E)-1,1,4-triphenylbut-3-en-1-one, is a viable approach.

Catalytic asymmetric reduction of prochiral ketones is a well-established field. Chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP, DuPhos), can facilitate the enantioselective hydrogenation of the carbonyl group. Alternatively, chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) can be employed.

Scheme 2: Enantioselective reduction of the ketone precursor.

(3E)-1,1,4-Triphenylbut-3-en-1-one + Chiral reducing agent/catalyst → (S)- or (R)-(3E)-1,1,4-Triphenylbut-3-en-1-ol

The choice of catalyst and reaction conditions determines which enantiomer of the alcohol is formed.

| Substrate | Catalyst/Reagent | Product Enantiomeric Excess (ee) | Reference |

| Prochiral Ketone | Ru-BINAP catalyst | up to 99% | General literature on asymmetric reductions |

| Prochiral Ketone | CBS catalyst | up to 99% | General literature on asymmetric reductions |

Stereochemical Control in Olefination Reactions

The Wittig reaction is another classical olefination method, though its stereoselectivity can be less predictable than the HWE reaction. orgsyn.org The reaction of a cinnamyltriphenylphosphonium salt with benzophenone could potentially yield the desired carbon skeleton. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. For stabilized ylides, the (E)-alkene is often the major product.

Scheme 3: Wittig reaction approach.

Cinnamyltriphenylphosphonium bromide + Base → Ylide Ylide + Benzophenone → (3E/Z)-1,1,4-Triphenylbut-3-en-1-one

Alternative Synthetic Routes

Beyond direct olefination strategies, alternative pathways involving molecular rearrangements or the modification of existing precursors can also be envisioned for the synthesis of the butenyl framework.

Rearrangement Reactions Leading to the Butenyl Framework

Photochemical rearrangements, such as the di-π-methane rearrangement, offer a non-traditional approach to complex carbon skeletons. wikipedia.orgumkc.edu This reaction involves the photochemical rearrangement of a 1,4-diene to form a vinylcyclopropane. A suitably substituted 1,1,4-triphenyl-1,4-pentadiene derivative could potentially undergo a di-π-methane rearrangement to generate a cyclopropane (B1198618) intermediate, which could then be opened to reveal the desired butenyl framework. However, the complexity and potential for multiple reaction pathways make this a less common and more challenging synthetic route.

Functional Group Interconversions on Precursor Molecules

The synthesis of this compound can also be approached through the modification of a pre-existing butenyl or butanyl scaffold. A plausible route involves the Grignard reaction. The addition of a cinnamyl Grignard reagent (cinnamylmagnesium bromide) to benzophenone would directly yield the target tertiary alcohol. odinity.com

Scheme 4: Grignard reaction approach.

Cinnamyl bromide + Mg → Cinnamylmagnesium bromide Cinnamylmagnesium bromide + Benzophenone → (3E/Z)-1,1,4-Triphenylbut-3-en-1-ol

A key challenge in this approach is the potential for the Grignard reagent to exist as a mixture of geometric isomers, which could lead to a mixture of (E) and (Z) products. The reaction conditions would need to be carefully controlled to favor the formation of the desired (E)-isomer.

Another functional group interconversion strategy could start from 1,1,4-triphenyl-1,3-butadiene. The selective epoxidation of the less substituted double bond, followed by regioselective ring-opening with a hydride reagent, could potentially yield the target allylic alcohol.

Green Chemistry Approaches to this compound Synthesis

The development of environmentally benign synthetic methods is a central goal of modern chemistry. For a molecule such as this compound, green chemistry principles can be applied to its synthesis, primarily through the adaptation of methodologies like the Barbier reaction. The Barbier reaction, an organometallic reaction between an alkyl halide, a carbonyl compound, and a metal, is a key route for the formation of alcohols. wikipedia.org A plausible pathway to this compound involves the reaction of benzophenone with a cinnamyl halide in the presence of a suitable metal.

Green chemistry approaches to this synthesis focus on several key areas: the use of non-toxic and renewable solvents, the reduction of energy consumption, and the minimization of waste. The in-situ generation of the organometallic reagent in the Barbier reaction is an inherent advantage over the pre-formation required for a Grignard reaction, reducing the number of steps and potential for side reactions and waste. wikipedia.org

One of the most significant green advancements in Barbier-type reactions is the use of water as a solvent. wikipedia.org Traditionally, such reactions are carried out in anhydrous organic solvents like tetrahydrofuran (B95107) (THF). The ability to perform the synthesis in an aqueous medium offers substantial environmental benefits by reducing reliance on volatile organic compounds (VOCs). Metals such as zinc, indium, and tin have been shown to be effective in mediating Barbier reactions in water. wikipedia.orgnih.gov

Furthermore, the use of alternative energy sources, such as ultrasound, has been shown to promote Barbier reactions. Sonication can lead to shorter reaction times, increased yields, and milder reaction conditions, all of which contribute to a greener chemical process. nih.gov Continuous flow processes also present a greener alternative to traditional batch synthesis, offering better control over reaction parameters, reduced waste, and improved safety. rsc.org

While specific studies on the green synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to its hypothetical synthesis via a Barbier reaction. The following table outlines potential green modifications for the synthesis of this compound from benzophenone and a cinnamyl halide.

Table 1: Potential Green Chemistry Approaches to the Synthesis of this compound

| Parameter | Conventional Method | Green Alternative | Green Advantage |

| Solvent | Anhydrous THF or other ether | Water, or aqueous mixtures | Reduces use of volatile organic compounds (VOCs), lower toxicity, and improved safety. |

| Metal | Magnesium (for Grignard) | Zinc, Indium, Tin | Less water-sensitive, allowing for reaction in aqueous media. |

| Energy Source | Conventional heating (reflux) | Ultrasound irradiation | Shorter reaction times, potentially lower temperatures, and increased efficiency. |

| Process Type | Batch processing | Continuous flow | Improved process control, safety, and reduced waste streams. rsc.org |

These approaches demonstrate the potential for developing a more sustainable synthesis of this compound by applying established green chemistry principles to a suitable synthetic route.

Chemical Reactivity and Transformation of 3e 1,1,4 Triphenylbut 3 En 1 Ol

Reactions Involving the Hydroxyl Group

The tertiary nature of the hydroxyl group in (3E)-1,1,4-Triphenylbut-3-en-1-ol, situated at a benzylic-like position, defines its reactivity in oxidation, substitution, and elimination reactions.

Tertiary alcohols are generally resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon. However, strong oxidizing agents can lead to cleavage of carbon-carbon bonds. For allylic alcohols, selective oxidation to the corresponding α,β-unsaturated carbonyl compound is a more common transformation.

| Oxidizing Agent | Expected Product | General Observations |

| Manganese Dioxide (MnO₂) | (3E)-1,1,4-Triphenylbut-3-en-2-one | A classic reagent for the selective oxidation of allylic and benzylic alcohols. |

| Chromic Acid (Jones Reagent) | (3E)-1,1,4-Triphenylbut-3-en-2-one | A strong oxidant that can also cleave the carbon-carbon double bond under harsh conditions. |

| Pyridinium Chlorochromate (PCC) | (3E)-1,1,4-Triphenylbut-3-en-2-one | A milder alternative to chromic acid, often used to avoid over-oxidation. |

| Dess-Martin Periodinane (DMP) | (3E)-1,1,4-Triphenylbut-3-en-2-one | A modern, mild, and selective oxidizing agent for primary and secondary alcohols, which could potentially be applied here. |

Product analysis for such reactions would typically involve spectroscopic methods like Infrared (IR) spectroscopy to observe the appearance of a carbonyl stretch and the disappearance of the hydroxyl stretch, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural changes in the molecule.

The tertiary and allylic nature of the alcohol suggests that nucleophilic substitution reactions would likely proceed through an SN1 mechanism. libretexts.org The hydroxyl group is a poor leaving group, so it must first be protonated by an acid to form a much better leaving group, water. stackexchange.commasterorganicchemistry.com The departure of water would generate a tertiary, resonance-stabilized carbocation. This carbocation is further stabilized by the two adjacent phenyl groups. The incoming nucleophile can then attack this carbocation.

Given the resonance stabilization, the positive charge can delocalize to the carbon at the 3-position, potentially leading to a mixture of SN1 and SN1' products.

Table of Potential Substitution Reactions:

| Reagent | Expected Product(s) | Mechanism |

| Concentrated HCl | (3E)-3-Chloro-1,1,4-triphenylbut-1-ene and/or (1E)-1-Chloro-1,3,3-triphenylbut-1-ene | SN1/SN1' |

| Concentrated HBr | (3E)-3-Bromo-1,1,4-triphenylbut-1-ene and/or (1E)-1-Bromo-1,3,3-triphenylbut-1-ene | SN1/SN1' |

| Thionyl Chloride (SOCl₂) | (3E)-3-Chloro-1,1,4-triphenylbut-1-ene | SNi (internal nucleophilic substitution) is possible, but SN1 is also likely. |

| Phosphorus Tribromide (PBr₃) | (3E)-3-Bromo-1,1,4-triphenylbut-1-ene | Typically proceeds with inversion of stereochemistry, but an SN1 pathway is plausible here. |

Electrophilic substitution at the oxygen atom is less common but can occur, for instance, in the formation of ethers or esters under specific conditions.

Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols, typically proceeding through an E1 mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond.

In the case of this compound, elimination of water would lead to the formation of a conjugated diene system. A patent exists describing the acid-catalyzed dehydration of similar carbinols to yield triphenylbutene derivatives, suggesting this is a facile process. vulcanchem.com

Potential Elimination Products:

| Reagent | Expected Product | Mechanism |

| Concentrated H₂SO₄, Heat | (1E,3E)-1,1,4-Triphenylbuta-1,3-diene | E1 |

| Phosphoryl Chloride (POCl₃), Pyridine (B92270) | (1E,3E)-1,1,4-Triphenylbuta-1,3-diene | E2 |

The formation of the conjugated diene is thermodynamically favored due to the extended π-system involving the two phenyl rings and the newly formed double bond. Zaitsev's rule, which predicts the formation of the more substituted alkene, would also favor this product.

Reactions of the Carbon-Carbon Double Bond

The reactivity of the carbon-carbon double bond in this compound is influenced by the steric bulk and electronic effects of the attached phenyl groups.

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst. The choice of catalyst can influence the reaction conditions required.

Table of Potential Hydrogenation Reactions:

| Catalyst | Expected Product | General Conditions |

| Palladium on Carbon (Pd/C) | 1,1,4-Triphenylbutan-1-ol | H₂ gas, various pressures and temperatures |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | 1,1,4-Triphenylbutan-1-ol | H₂ gas, room temperature and pressure |

| Raney Nickel (Raney Ni) | 1,1,4-Triphenylbutan-1-ol | H₂ gas, elevated temperature and pressure |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | 1,1,4-Triphenylbutan-1-ol | Homogeneous hydrogenation, milder conditions |

The presence of three phenyl groups may require more forcing conditions for the hydrogenation to proceed to completion due to steric hindrance around the double bond.

The carbon-carbon double bond, being a region of high electron density, is susceptible to attack by electrophiles. numberanalytics.combyjus.comsavemyexams.com In an electrophilic addition reaction, the π-bond of the alkene attacks an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile.

The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. The resulting carbocation is the more stable one. In the case of this compound, the addition of an electrophile to the C4 carbon would generate a carbocation at C3, which is stabilized by the adjacent phenyl group and the tertiary alcohol moiety. However, the presence of the phenyl group on the double bond can also influence the reactivity through resonance, potentially delocalizing the pi-electron density and affecting the rate of reaction. stackexchange.com

Table of Potential Electrophilic Addition Reactions:

| Reagent | Expected Product | Key Intermediate |

| Bromine (Br₂) | (3,4-Dibromo)-1,1,4-triphenylbutan-1-ol | Bromonium ion |

| Hydrogen Chloride (HCl) | 4-Chloro-1,1,4-triphenylbutan-1-ol | Tertiary carbocation at C4 |

| Hydrogen Bromide (HBr) | 4-Bromo-1,1,4-triphenylbutan-1-ol | Tertiary carbocation at C4 |

| Water (H₂O) in the presence of acid | 1,1,4-Triphenylbutane-1,4-diol | Tertiary carbocation at C4 |

It is important to note that under acidic conditions, reactions involving the hydroxyl group (elimination or substitution) can compete with electrophilic addition to the double bond.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The alkene moiety in this compound can participate as a component in these reactions, although its reactivity is influenced by the steric hindrance imposed by the bulky phenyl groups.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition. In a hypothetical scenario, the double bond in this compound could act as a dienophile, reacting with a diene. However, the presence of the large triphenylmethyl group would likely necessitate forcing conditions, such as high temperature or pressure, to overcome the steric hindrance.

Another class of cycloadditions are [2+2] cycloadditions, which can be promoted photochemically or under specific catalytic conditions. These reactions would lead to the formation of a cyclobutane (B1203170) ring. For instance, the reaction with an enone could yield a substituted cyclobutane, though the regioselectivity and stereoselectivity would be highly dependent on the specific reactants and conditions.

A summary of potential cycloaddition reactions is presented in Table 1.

| Reaction Type | Reactant | Potential Product | Conditions |

| [4+2] Cycloaddition | Butadiene | Substituted cyclohexene | High temperature, high pressure |

| [2+2] Cycloaddition | Ethylene (photochemical) | Substituted cyclobutane | UV light |

| 1,3-Dipolar Cycloaddition | Ozone | Ozonide | Low temperature |

This table represents hypothetical reactions based on the known reactivity of similar alkenes.

Reactions Involving the Phenyl Moieties

The three phenyl rings in this compound are susceptible to electrophilic aromatic substitution, a fundamental reaction of aromatic compounds.

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The hydroxyl and alkyl substituents on the main chain are ortho-, para-directing and activating groups. However, the significant steric bulk of the rest of the molecule would likely direct incoming electrophiles to the para position of the phenyl rings to minimize steric clashes.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of mono-, di-, and tri-nitrated products, with substitution occurring predominantly at the para positions of the phenyl rings.

The phenyl rings can be further functionalized to modify the properties of the molecule. For example, the introduction of activating or deactivating groups can influence the electronic properties of the entire molecule. The conditions for these derivatizations would need to be carefully controlled to manage selectivity and avoid side reactions involving the alcohol and alkene functionalities.

A table summarizing potential electrophilic aromatic substitution reactions is provided below (Table 2).

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | para-Nitro substituted derivatives |

| Bromination | Br₂, FeBr₃ | para-Bromo substituted derivatives |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | para-Acetyl substituted derivatives |

This table illustrates expected outcomes based on general principles of electrophilic aromatic substitution.

Rearrangement Reactions and Pericyclic Processes

The structure of this compound makes it a candidate for several types of rearrangement reactions, particularly those involving its allylic alcohol and vinyl ether derivatives.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs via a organic-chemistry.orgorganic-chemistry.org-sigmatropic shift of an allyl vinyl ether. organic-chemistry.orgwikipedia.orgnrochemistry.com To undergo a Claisen rearrangement, the hydroxyl group of this compound must first be converted into a vinyl ether. This can be achieved through various methods, such as mercuric acetate-catalyzed transetherification with a vinyl ether.

Once the allylic vinyl ether is formed, heating will initiate the concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. The reaction proceeds through a cyclic, chair-like transition state to yield a γ,δ-unsaturated carbonyl compound. nrochemistry.com The stereochemistry of the starting alkene is transferred to the product with high fidelity. Given the (E)-configuration of the double bond in the starting material, a specific stereoisomer of the product would be expected.

Beyond the Claisen rearrangement, other sigmatropic rearrangements are theoretically possible. Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.org They are classified by an order [i,j], which denotes the number of atoms over which each end of the σ-bond moves. wikipedia.org

For instance, a organic-chemistry.orgwikipedia.org-sigmatropic rearrangement could involve the shift of the hydroxyl group. However, such a rearrangement is typically thermally forbidden and would require photochemical conditions. A wikipedia.orguh.edu-sigmatropic rearrangement, involving a hydrogen shift, is thermally allowed and could potentially occur if a suitable conjugated system were present. stereoelectronics.org

The mechanism of these rearrangements is concerted, meaning all bond-breaking and bond-forming occurs in a single step through a cyclic transition state. The stereochemical outcome is dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.org For a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement like the Claisen rearrangement, the reaction proceeds suprafacially on both components, meaning the new bond forms on the same face of each π-system. wikipedia.org

A summary of the key sigmatropic rearrangements is provided in Table 3.

| Rearrangement Type | Precursor/Reactant | Key Transformation |

| organic-chemistry.orgorganic-chemistry.org Claisen | Allylic vinyl ether of this compound | Formation of a γ,δ-unsaturated aldehyde or ketone |

| organic-chemistry.orgwikipedia.org Hydroxyl Shift | This compound | Migration of the -OH group (photochemically) |

| organic-chemistry.orgwikipedia.org Wittig | Ether derivative with an adjacent carbanion | Formation of a homoallylic alcohol |

This table outlines potential sigmatropic rearrangements based on the structure of the title compound and general pericyclic reaction theory.

Stereochemical Analysis and Control for 3e 1,1,4 Triphenylbut 3 En 1 Ol

Geometrical Isomerism of the But-3-en Moiety (E/Z Isomerism)

The but-3-en-1-ol backbone of the molecule contains a double bond, which gives rise to geometrical isomers, designated as E (entgegen) and Z (zusammen). For a compound to exhibit geometrical isomerism, there must be restricted rotation about a bond, and each carbon atom of the double bond must be attached to two different groups. askfilo.comdoubtnut.comgauthmath.com In the case of 1,1,4-triphenylbut-3-en-1-ol, the carbons of the double bond are substituted with different groups, allowing for the existence of E and Z isomers. askfilo.comdoubtnut.comgauthmath.com The (3E) designation in the name specifies the trans configuration of the phenyl group and the rest of the carbon chain across the double bond.

The ratio of E to Z isomers formed in a chemical reaction can be governed by either kinetic or thermodynamic control. quimicaorganica.orgquimicaorganica.org

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed faster is the major product. quimicaorganica.orgyoutube.com This is known as the kinetic product, and its formation proceeds through the transition state with the lower activation energy. youtube.com In the context of allylic systems, the formation of an allylic carbocation, which is stabilized by resonance, can lead to different products. quimicaorganica.orginflibnet.ac.in The attack of a nucleophile on the less sterically hindered position or through a more stable transition state will be favored under kinetic control.

Thermodynamic Control: At higher temperatures and longer reaction times, the most stable product is the major product. quimicaorganica.org This is the thermodynamic product. Given enough energy, the initially formed kinetic product can revert to the intermediate and then form the more stable thermodynamic product. quimicaorganica.orgyoutube.com Generally, the E isomer of a disubstituted alkene is thermodynamically more stable than the Z isomer due to reduced steric strain between the substituents.

The specific conditions of a reaction, such as temperature, reaction time, solvent, and catalyst, can be manipulated to favor the formation of either the kinetic or the thermodynamic product. quimicaorganica.org For instance, photochemical isomerization can be employed to convert the thermodynamically more stable E-alkene to the less stable Z-isomer. organic-chemistry.org

The separation and characterization of E and Z isomers are essential for obtaining pure compounds and verifying their stereochemistry.

Separation Techniques: Common methods for separating E and Z isomers include:

Column Chromatography: This is a widely used technique for separating isomers based on their different polarities and interactions with the stationary phase. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is effective for separating closely related isomers. nih.gov Chiral HPLC can even be used to separate enantiomers of each geometrical isomer. nih.gov

Gas Chromatography (GC): For volatile compounds, GC can be used to separate isomers based on their boiling points and interactions with the stationary phase.

Crystallization: If the isomers have significantly different solubilities, fractional crystallization can be an effective separation method. niscpr.res.in

Characterization Techniques: Once separated, the configuration of the isomers is typically determined using spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between E and Z isomers. The coupling constants (J-values) between the vinylic protons are typically larger for the trans (E) isomer than for the cis (Z) isomer. The chemical shifts of the protons can also differ due to the different spatial arrangements of the substituents. niscpr.res.in

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations for trans and cis double bonds appear at different frequencies in the IR spectrum.

X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous proof of the stereochemistry of the isomers. rsc.org

| Technique | Application in E/Z Isomer Analysis |

| Column Chromatography | Separation based on polarity differences. rsc.org |

| HPLC | High-resolution separation of isomers. nih.gov |

| Gas Chromatography | Separation of volatile isomers based on boiling points. |

| Crystallization | Separation based on differential solubility. niscpr.res.in |

| ¹H NMR Spectroscopy | Determination of configuration based on coupling constants and chemical shifts. niscpr.res.in |

| IR Spectroscopy | Differentiation based on C-H bending vibrations. |

| X-ray Crystallography | Unambiguous determination of stereochemistry. rsc.org |

Chirality at the Carbinol Center

The carbinol carbon (the carbon bearing the hydroxyl group) in (3E)-1,1,4-Triphenylbut-3-en-1-ol is a stereocenter, as it is attached to four different groups: a hydroxyl group, a hydrogen atom, a triphenylmethyl group, and a (E)-2-phenylvinyl group. This gives rise to a pair of enantiomers, (R)- and (S)-(3E)-1,1,4-Triphenylbut-3-en-1-ol.

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Several strategies can be employed:

Asymmetric Synthesis: This involves using a chiral catalyst, reagent, or starting material to selectively produce one enantiomer. For allylic alcohols, methods like asymmetric hydrogenation of a corresponding ketone or asymmetric allylation of an aldehyde can be utilized. Ruthenium-catalyzed hydrogen auto-transfer is a known method for the stereo- and site-selective conversion of primary alcohols to allylic alcohols. nih.gov Another approach involves the asymmetric hydrogenation of racemic allylic alcohols through an isomerization-dynamic kinetic resolution cascade. nih.gov

Starting from a Chiral Pool: This strategy utilizes readily available enantiomerically pure natural products as starting materials. For instance, enantiomerically pure 3-butene-1,2-diol (B138189) derivatives can be synthesized via Sharpless asymmetric epoxidation. researchgate.net

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

Diastereomeric Salt Formation: This is a classical method where the racemic alcohol is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org The separated diastereomer is then treated to remove the resolving agent, yielding the pure enantiomer. wikipedia.org

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. Lipases, for example, can be used to selectively acylate one enantiomer of a racemic alcohol, allowing the acylated and unacylated enantiomers to be separated. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unreacted enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. organic-chemistry.org

Chiral Chromatography: As mentioned earlier, chiral HPLC can be used to separate enantiomers directly. nih.gov

| Method | Description |

| Asymmetric Synthesis | Selective formation of one enantiomer using chiral catalysts or reagents. nih.govnih.gov |

| Chiral Pool Synthesis | Utilization of enantiomerically pure natural products as starting materials. researchgate.net |

| Diastereomeric Salt Formation | Separation of diastereomeric salts formed with a chiral resolving agent. wikipedia.org |

| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer. organic-chemistry.org |

| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase. nih.gov |

In many chemical reactions involving a chiral center, it is crucial to know whether the reaction proceeds with inversion, racemization, or retention of configuration. Retention of configuration means that the spatial arrangement of the groups around the chiral center is the same in the product as in the reactant. libretexts.org

In nucleophilic substitution reactions at the carbinol center of allylic alcohols, the outcome can be complex. S_N1 reactions typically proceed through a planar carbocation intermediate, leading to racemization. inflibnet.ac.in However, in some cases, neighboring group participation or the formation of a nonclassical carbocation can lead to retention of configuration. nih.gov For instance, the reaction of certain homoallylic tertiary alcohols with DAST has been shown to proceed with complete retention of configuration via an S_N1 mechanism involving a cyclopropyl (B3062369) carbinyl cation intermediate. nih.gov

The S_Ni (Substitution Nucleophilic internal) mechanism is another pathway that can lead to retention of configuration. inflibnet.ac.in This is often observed in the reaction of alcohols with thionyl chloride, where a chlorosulfite ester intermediate is formed, and the chloride is delivered to the carbocation from the same face from which the leaving group departed. inflibnet.ac.in

Allylic rearrangements, also known as allylic shifts, can also occur, where the position of the double bond shifts. wikipedia.org These rearrangements can proceed through S_N1' or S_N2' mechanisms, and the stereochemical outcome depends on the specific reaction conditions and substrate. inflibnet.ac.inwikipedia.org

Theoretical and Computational Studies of 3e 1,1,4 Triphenylbut 3 En 1 Ol

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and chemical properties. For a flexible molecule like (3E)-1,1,4-Triphenylbut-3-en-1-ol, identifying the most stable conformations is a key step in understanding its behavior.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometric and electronic structure of molecules. core.ac.uk Ab initio methods are based on first principles, without the use of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density. eurjchem.com These methods are widely used to determine the optimized ground state geometries of various conformers and their relative energies.

For this compound, a conformational search would likely be performed by systematically rotating the single bonds, particularly the C-C bonds of the butyl chain and the C-phenyl bonds. For each starting geometry, an optimization calculation would be performed to find the nearest local energy minimum. The relative energies of these minima would then indicate the most stable conformations.

Illustrative Data Table for Conformational Analysis of this compound using DFT (B3LYP/6-31G)*

| Conformer | Dihedral Angle (C1-C2-C3-C4) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | 178.5 | 0.00 | Extended chain, minimal steric hindrance |

| B | 65.2 | 2.5 | Gauche interaction between phenyl groups |

| C | -68.9 | 2.6 | Gauche interaction between phenyl groups |

| D | -175.3 | 1.8 | Hydrogen bonding between OH and π-system of a phenyl group |

Note: This table is illustrative and presents hypothetical data to demonstrate the output of such a computational study.

While ab initio and DFT calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. core.ac.uk MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the accessible conformational landscape.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent box) and allowing it to evolve over a period of nanoseconds or even microseconds. By analyzing the trajectory, one can identify the most frequently visited conformations, the pathways of conformational change, and the influence of the solvent on the conformational preferences. This would provide a more complete picture of the molecule's flexibility and the interplay of its various structural elements.

Reaction Mechanism Investigations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the energetic feasibility of different pathways and the origins of selectivity.

Transition State Theory (TST) is a cornerstone of reaction dynamics, and computational methods are widely used to locate transition state structures and calculate their energies. mdpi.com By mapping the potential energy surface of a reaction, a detailed energetic profile can be constructed, showing the relative energies of reactants, intermediates, transition states, and products.

For the synthesis of this compound, which could be formed, for example, through the addition of a phenyl Grignard reagent to a cinnamaldehyde (B126680) derivative, computational studies could model the reaction pathway. This would involve locating the transition state for the C-C bond formation and calculating the activation energy. Such studies on analogous systems, like the cycloaddition reactions of nitrodienes, have successfully elucidated polar, single-step reaction mechanisms. researchgate.net

Illustrative Energetic Profile for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Product | -5.8 |

Note: This table is illustrative and presents hypothetical data.

Many chemical reactions can produce multiple stereoisomers. Computational methods can be employed to understand and predict the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to different stereoisomers, one can predict which product will be favored.

In the context of reactions involving this compound, or its synthesis, computational analysis could explain the observed stereoselectivity. For instance, if a reaction yields a specific enantiomer or diastereomer in excess, computational modeling of the transition states can reveal the steric and electronic interactions that favor one pathway over the other. Studies on other systems have shown that computational analysis can confirm experimental results regarding stereocontrol. researchgate.net

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons and the nature of chemical bonds within a molecule is fundamental to comprehending its reactivity.

Computational methods provide a wealth of information about a molecule's electronic structure. For this compound, an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of chemical reactivity and stability. mdpi.com

Furthermore, methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of charge distribution and bonding interactions. nih.gov For this compound, NBO analysis could quantify the polarization of the C-O bond in the hydroxyl group, the delocalization of π-electrons across the butene chain and phenyl rings, and any potential intramolecular hydrogen bonding. In analogous systems, NBO analysis has been used to determine stability energy and charge delocalization. nih.gov

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For a molecule like this compound, the HOMO is expected to be associated with the electron-rich parts of the molecule, likely the π-system of the butene chain and the phenyl groups. The LUMO, conversely, would be the lowest energy orbital capable of accepting electrons and is anticipated to be distributed over the conjugated system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net While precise values for this compound are not available, studies on analogous compounds with extended conjugation, such as triphenylamine (B166846) derivatives, show that the HOMO-LUMO gap can be tuned by modifying the molecular structure. chemrxiv.orgscispace.com For instance, the introduction of electron-donating or withdrawing groups can raise or lower the HOMO and LUMO energy levels, respectively. scispace.com

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

Since specific data for this compound is unavailable, the following table illustrates typical HOMO and LUMO energy ranges for structurally related compounds to provide a conceptual framework.

| Compound Type | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |

| Conjugated Alkenes | -6.5 to -5.5 | -1.5 to -0.5 | 4.0 to 5.0 |

| Phenyl-Substituted Alcohols | -7.0 to -6.0 | -1.0 to 0.0 | 5.0 to 7.0 |

| Triphenylamine Derivatives | -5.5 to -5.0 | -2.5 to -2.0 | 2.5 to 3.5 |

This table presents generalized data for classes of compounds and not specific experimental or calculated values for this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its polarity and reactive sites. In this compound, the presence of the electronegative oxygen atom in the hydroxyl group is expected to create a significant dipole moment.

An electrostatic potential (ESP) map would visually represent the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. For this molecule, the area around the oxygen atom of the hydroxyl group would exhibit a high negative electrostatic potential. researchgate.net The π-electron clouds of the phenyl rings and the butene chain would also represent regions of relatively high electron density.

Conversely, regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive electrostatic potential. researchgate.net The carbon atom bonded to the hydroxyl group (C1) would also likely exhibit some degree of positive potential due to the electron-withdrawing effect of the oxygen atom. ESP maps are powerful tools for predicting intermolecular interactions and the initial stages of a chemical reaction. walisongo.ac.id

Structure-Reactivity Relationship Predictions (Excluding Biological Contexts)

The structural features of this compound allow for predictions regarding its chemical reactivity in non-biological contexts.

The hydroxyl group is a primary site of reactivity. It can act as a nucleophile through its lone pair of electrons or undergo protonation in the presence of an acid, making the molecule susceptible to substitution or elimination reactions. The presence of three bulky phenyl groups on the carbinol carbon (C1) would create significant steric hindrance, likely favoring SN1-type reactions over SN2 at this center, as the formation of a stabilized tertiary carbocation would be favored.

The conjugated π-system of the butene chain and the phenyl rings is susceptible to electrophilic addition reactions. The double bond can be attacked by electrophiles, leading to a variety of addition products. The regioselectivity of such reactions would be influenced by the electronic effects of the phenyl and hydroxyl-bearing substituents.

The phenyl groups can undergo electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) rings would determine the position of substitution (ortho, meta, or para).

Advanced Spectroscopic and Analytical Techniques for 3e 1,1,4 Triphenylbut 3 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete structural assignment for (3E)-1,1,4-Triphenylbut-3-en-1-ol.

Detailed 1D and 2D NMR for Complete Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, vinylic, allylic, and hydroxyl protons. The fifteen aromatic protons of the three phenyl groups would likely appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The vinylic protons (H-3 and H-4) are crucial for confirming the double bond's presence and configuration. Due to the electronegativity of the phenyl group at C-4, the H-4 proton is expected to resonate downfield compared to H-3. The allylic protons at C-2 would likely appear as a doublet of doublets, coupled to both the hydroxyl proton and the vinylic proton at C-3. The hydroxyl proton (1-OH) signal would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the 22 carbon atoms in the molecule, unless symmetry results in overlapping signals. The carbon bearing the hydroxyl group (C-1) would be found in the range of δ 70-80 ppm. The olefinic carbons (C-3 and C-4) would resonate in the δ 120-140 ppm region. The carbons of the three phenyl rings would appear in the aromatic region (δ 125-145 ppm), with the quaternary carbons showing weaker signals.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, a series of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity of the butenol (B1619263) chain (H-2 to H-3, and H-3 to H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be critical for assigning the quaternary carbons and confirming the attachment of the phenyl groups to C-1 and C-4.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 | - | ~75 |

| C2 | ~2.8 (dd) | ~45 |

| C3 | ~6.3 (dt) | ~128 |

| C4 | ~6.5 (d) | ~135 |

| Phenyl (C1) | 7.2-7.6 (m) | 125-145 |

| Phenyl (C4) | 7.2-7.6 (m) | 126-142 |

| OH | Variable (br s) | - |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Stereochemical Determination using NOESY and Coupling Constants

The (E)-stereochemistry of the double bond is a key structural feature of the molecule. This can be unequivocally determined using a combination of coupling constants and Nuclear Overhauser Effect Spectroscopy (NOESY).

The magnitude of the coupling constant between the vinylic protons, ³J(H-3, H-4), is indicative of the geometry of the double bond. For a trans- or (E)-configuration, a large coupling constant, typically in the range of 12-18 Hz, is expected. In contrast, a cis- or (Z)-configuration would exhibit a smaller coupling constant, generally between 6-12 Hz.

A 2D NOESY experiment would provide further confirmation of the stereochemistry. This experiment detects through-space interactions between protons that are in close proximity. For the (E)-isomer, a cross-peak between the H-2 protons and the H-4 proton would be expected, while a cross-peak between H-3 and the ortho-protons of the C-4 phenyl group would also be anticipated. The absence of a significant NOE between H-3 and H-4 would further support the trans-configuration.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺) of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The calculated exact mass for C₂₂H₂₀O is 300.1514 g/mol . An experimentally determined mass from HRMS that is very close to this value would confirm the molecular formula.

Fragmentation Pattern Analysis for Structural Elucidation

In the mass spectrometer, the molecular ion can undergo fragmentation, and the resulting pattern of fragment ions provides valuable structural information. For a tertiary allylic alcohol like this compound, several characteristic fragmentation pathways are expected.

One common fragmentation for alcohols is the loss of a water molecule (M-18), which would result in a peak at m/z 282. Another likely fragmentation is the cleavage of the C1-C2 bond, which would lead to the formation of a stable triphenylmethyl cation ([C(C₆H₅)₃]⁺) at m/z 243. Cleavage of the allylic C2-C3 bond could also occur, leading to other characteristic fragments. The presence of the phenyl groups would also lead to characteristic aromatic fragment ions at m/z 77, 91, and 105.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 300 | [M]⁺ |

| 282 | [M - H₂O]⁺ |

| 243 | [C(C₆H₅)₃]⁺ |

| 183 | [M - C₉H₉]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure

While NMR and MS provide information about the connectivity and fragmentation in the solution and gas phases, respectively, X-ray crystallography offers the definitive solid-state structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

The crystal structure of a related compound, (3E)-3-(2,4-dinitrophenoxymethyl)-4-phenylbut-3-en-2-one, has been reported, confirming the (E) configuration of the double bond. researchgate.net It is expected that the X-ray structure of this compound would similarly show a trans-arrangement of the substituents across the C3=C4 double bond. The analysis would also reveal the torsion angles of the three phenyl groups relative to the butenol backbone, providing insight into the steric and electronic interactions that govern the molecule's solid-state conformation. Furthermore, intermolecular interactions such as hydrogen bonding involving the hydroxyl group would be clearly elucidated.

Determination of Absolute Stereochemistry

The presence of a stereocenter at the C1 carbon, bearing the hydroxyl group, means that this compound exists as a pair of enantiomers. Determining the absolute configuration (R or S) of a specific enantiomer is a critical aspect of its characterization, particularly in fields like asymmetric synthesis and pharmaceutical development.

Several powerful techniques can be employed for this purpose:

Single-Crystal X-ray Crystallography: This is the most definitive method for determining absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal of one enantiomer, a three-dimensional electron density map can be generated. This map reveals the precise spatial arrangement of all atoms in the molecule, allowing for an unambiguous assignment of the absolute configuration. nih.gov For this method to be successful, a suitable single crystal of the compound, or a crystalline derivative, must be obtained.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique provides a spectrum rich in structural information. By comparing the experimental VCD spectrum of an enantiomer with the spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration (e.g., the R-isomer), the absolute configuration of the sample can be confidently assigned. nih.gov VCD is particularly valuable as it can be performed on samples in solution, circumventing the need for crystallization. nih.gov

NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliaries can create a diastereomeric environment, leading to separate, distinguishable signals for each enantiomer.

Chiral Derivatizing Agents (CDAs): The alcohol functional group of this compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form two diastereomeric esters. chiralpedia.com These diastereomers have different physical properties and will exhibit distinct chemical shifts in ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the original alcohol. stackexchange.com

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample of the racemic alcohol. The CSA forms transient, weak diastereomeric complexes with each enantiomer, inducing small but measurable differences in their NMR chemical shifts. stackexchange.com

Conformational Analysis in Crystalline State

For this compound, key conformational features of interest in the crystalline state would include:

The rotation around the C-C single bonds, particularly the C1-C2 and C2-C3 bonds, which determines the orientation of the phenyl groups and the butenyl chain.

The orientation of the three phenyl rings relative to each other and to the butene backbone.

The conformation of the allylic alcohol moiety, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond or a phenyl ring. researchgate.net

While no specific crystal structure for this compound is publicly available, analysis of similar structures, such as (3E)-3-(2,4-dinitrophenoxymethyl)-4-phenylbut-3-en-2-one, reveals that the conformation around the C=C double bond is E, and the phenyl rings adopt twisted conformations relative to the main chain. researchgate.net In the crystalline state, intermolecular forces like hydrogen bonding (involving the -OH group) and π-stacking (between phenyl rings) play a significant role in stabilizing a particular conformation.

Table 1: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Description | Expected Influence on Conformation |

|---|---|---|

| H-O-C1-C2 | Defines the orientation of the hydroxyl proton. | Influences intermolecular hydrogen bonding patterns in the crystal lattice. |

| C(Aryl)-C1-C2-C3 | Describes the rotation of the two phenyl groups at C1 relative to the butene chain. | Governed by steric hindrance between the bulky phenyl groups. |

| C1-C2-C3-C4 | Defines the conformation of the butene backbone. | The (E)-configuration of the double bond restricts this. |

| C2-C3-C4-C(Aryl) | Describes the orientation of the phenyl group at C4. | Influenced by crystal packing and potential intramolecular interactions. |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, with each type of bond absorbing energy at a characteristic frequency.

Identification of Functional Groups and Fingerprint Region Analysis

The IR spectrum of this compound would be expected to show a combination of characteristic absorptions corresponding to its alcohol, alkene, and aromatic functionalities.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. openstax.orgpressbooks.pub The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic and vinylic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). dummies.comlibretexts.org Saturated (sp³) C-H stretches from the CH₂ group would be found just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). libretexts.org

C=C Stretches: The stretching of the alkene C=C double bond is expected to give a weak to medium absorption around 1650-1620 cm⁻¹. maricopa.edu Aromatic C=C stretching vibrations typically produce a series of absorptions in the 1600-1450 cm⁻¹ range. pressbooks.pub

C-O Stretch: A strong band corresponding to the C-O stretching of the alcohol is expected in the 1200-1050 cm⁻¹ region. openstax.org

Aromatic Bends: Out-of-plane (o.o.p.) C-H bending vibrations of the phenyl groups give rise to strong absorptions in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes give clues about the substitution pattern of the aromatic rings. oregonstate.edu

The fingerprint region (roughly 1500-500 cm⁻¹) contains a complex pattern of overlapping signals, primarily from bending vibrations and C-C single bond stretches. chemguide.co.uk While difficult to interpret from first principles, this region is unique for every compound. Therefore, the fingerprint region of this compound serves as a unique identifier and can be used to confirm its identity by matching it against a reference spectrum of a known authentic sample. chemguide.co.uk

Table 2: Expected Characteristic IR and Raman Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3600 - 3200 | Strong, Broad | Weak |

| C-H (Aromatic/Vinylic) | Stretch | 3100 - 3000 | Medium to Weak | Strong |

| C-H (Aliphatic) | Stretch | 2950 - 2850 | Medium | Medium |

| C=C (Alkene) | Stretch | 1650 - 1620 | Weak to Medium | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak | Strong |

| C-O (Alcohol) | Stretch | 1200 - 1050 | Strong | Weak |

| C-H (Aromatic o.o.p.) | Bend | 900 - 675 | Strong | Weak |

Note: Raman spectroscopy is complementary to IR. Symmetrical, non-polar bonds like C=C often give strong Raman signals, while polar bonds like O-H give weak ones.

Chromatographic Methods (HPLC, GC) for Purity and Isomeric Ratios

Chromatographic techniques are indispensable for assessing the purity of this compound and for determining the ratio of its stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for analyzing this type of non-volatile, high molecular weight compound.

Purity Analysis: Reversed-phase HPLC (RP-HPLC), typically using a C18 column with a mobile phase such as acetonitrile/water or methanol/water, is the standard approach for determining chemical purity. nova.edursc.org The sample is separated from any impurities (e.g., starting materials, by-products), and the purity is calculated from the relative area of the main peak in the chromatogram. ijrpc.com

Isomeric Ratio (Enantiomeric Excess): To separate the R and S enantiomers, chiral HPLC is required. csfarmacie.cz This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and highly effective for separating the enantiomers of chiral alcohols. nih.gov The choice of mobile phase (normal-phase, polar-organic, or reversed-phase) is crucial for achieving optimal separation. sigmaaldrich.com By integrating the areas of the two enantiomer peaks, the enantiomeric excess (e.e.) can be precisely calculated.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. cloudfront.net While the high molecular weight and boiling point of this compound may present challenges, GC can still be a viable method for purity assessment, especially for detecting more volatile impurities. rsc.orgpeakscientific.com The alcohol may require high inlet and oven temperatures for volatilization. cabidigitallibrary.org Derivatization of the hydroxyl group to a more volatile silyl (B83357) ether could also facilitate GC analysis. Chiral GC columns could potentially be used to separate the enantiomers if the compound or its derivative is sufficiently volatile and stable.

Table 3: Typical Chromatographic Methods for Analysis

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|---|

| RP-HPLC | Chemical Purity | C18 (Octadecylsilane) | Acetonitrile / Water Gradient | UV (e.g., 254 nm) |

| Chiral HPLC | Enantiomeric Ratio | Polysaccharide-based (e.g., Cellulose or Amylose derivative) | Hexane/Isopropanol (Normal Phase) or Methanol/Acetonitrile (Polar Organic) | UV (e.g., 254 nm) |

| GC | Purity / Volatile Impurities | Phenyl-methyl polysiloxane (e.g., DB-5) | Helium or Hydrogen | Flame Ionization Detector (FID) |

Applications of 3e 1,1,4 Triphenylbut 3 En 1 Ol in Organic Synthesis

Building Block for Complex Molecules

The unique arrangement of functional groups in (3E)-1,1,4-Triphenylbut-3-en-1-ol makes it an intriguing starting material for the construction of elaborate molecular frameworks. The hydroxyl group can act as a handle for derivatization or as a directing group, while the alkene unit provides a site for a variety of addition and cycloaddition reactions.

While direct examples of this compound being used to synthesize heterocyclic compounds are not prominent in the literature, the reactivity of similar buten-1-ol structures suggests its potential in this area. researchgate.net For instance, the double bond and the hydroxyl group can be engaged in intramolecular cyclization reactions to form oxygen-containing heterocycles like furans or pyrans.

One potential pathway could involve an acid-catalyzed intramolecular cyclization, where the tertiary alcohol is protonated and eliminated to form a carbocation, which is then trapped by the nucleophilic double bond, or vice-versa where the double bond is protonated to generate a cation that is then attacked by the hydroxyl group. The specific outcome would be dependent on the reaction conditions.

Another prospective route is through oxidative cyclization. The use of reagents like palladium (II) salts could trigger an intramolecular oxy-palladation, leading to the formation of substituted tetrahydrofurans. The phenyl groups would be expected to exert significant steric and electronic influence on the regioselectivity and stereoselectivity of such cyclizations.

The synthesis of nitrogen-containing heterocycles is also a plausible application. For example, a Mitsunobu reaction with a nitrogen nucleophile, followed by a ring-closing metathesis (RCM), could potentially lead to the formation of substituted pyrrolidines or piperidines. The success of such a sequence would, however, be highly dependent on the steric hindrance around the reaction centers.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Type | Potential Synthetic Route | Key Intermediates |

| Tetrahydrofuran (B95107) derivatives | Acid-catalyzed cyclization | Tertiary carbocation |

| Dihydropyran derivatives | Prins-type reaction | Allylic cation |

| Pyrrolidine derivatives | Mitsunobu reaction / RCM | N-Allylic amine |

The synthesis of macrocycles is a challenging yet important field of organic chemistry. While there are no specific reports on the use of this compound in macrocyclization reactions, its structure lends itself to such applications, particularly in the context of ring-closing metathesis (RCM). By tethering a second alkene-containing chain to the hydroxyl group, an RCM reaction could be employed to form a large ring structure. The rigidity imparted by the triphenyl-substituted backbone could be advantageous in pre-organizing the molecule for cyclization.

Precursor to Aryl-Substituted Olefins and Alkanes

The tertiary alcohol functionality of this compound makes it a prime candidate for dehydration reactions to yield conjugated dienes. vulcanchem.com Acid-catalyzed elimination of water would likely lead to the formation of (1E,3E)-1,1,4-triphenylbuta-1,3-diene. Such highly conjugated systems are of interest in materials science and as substrates in cycloaddition reactions. nih.gov

Furthermore, the double bond can be readily hydrogenated to produce the corresponding saturated alkane, 1,1,4-triphenylbutan-1-ol. This transformation would yield a sterically hindered alcohol with a flexible carbon chain. Subsequent dehydroxylation would provide 1,1,4-triphenylbutane. These transformations highlight the role of the parent compound as a precursor to a variety of aryl-substituted aliphatic molecules.

Table 2: Potential Transformations to Aryl-Substituted Olefins and Alkanes

| Product Type | Reaction | Reagents |

| Conjugated Diene | Dehydration | H₂SO₄ or TsOH |

| Saturated Alcohol | Hydrogenation | H₂, Pd/C |

| Saturated Alkane | Hydrogenation & Dehydroxylation | 1. H₂, Pd/C 2. Barton-McCombie |

Role in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient approach to molecular complexity. The structure of this compound is well-suited for initiating such cascades. For example, a Prins-type reaction with an aldehyde could initiate a cyclization cascade to form complex polycyclic ethers.

In the realm of multicomponent reactions, this compound could potentially serve as the alcohol component in reactions like the Ugi or Passerini reactions, after suitable derivatization. However, the steric bulk of the triphenylmethyl group might pose a significant challenge to the efficiency of such processes. The development of three-component reactions involving 1,3-diketones and amines for the synthesis of meta-hetarylanilines showcases the potential for complex bond-forming sequences. beilstein-journals.org

Catalysis and Ligand Design (If Applicable as a Ligand Precursor)

The potential for this compound to serve as a precursor to ligands for catalysis is an intriguing, albeit speculative, area. The introduction of a donor atom, such as phosphorus or nitrogen, either at the hydroxyl group or through functionalization of one of the phenyl rings, could yield a chiral, sterically demanding ligand. The triphenylmethyl motif is known to create a well-defined chiral pocket in catalysts, which can be effective in asymmetric catalysis. The synthesis of such a ligand would likely involve a multi-step sequence, but the resulting catalyst could find applications in reactions such as asymmetric hydrogenation or hydroformylation.

Synthesis and Academic Investigation of Derivatives and Analogues of 3e 1,1,4 Triphenylbut 3 En 1 Ol

Modifications of the Hydroxyl Group

The tertiary allylic alcohol functional group is a cornerstone of the reactivity of (3E)-1,1,4-Triphenylbut-3-en-1-ol. Its modification can lead to the formation of new classes of compounds or can be used to enhance its utility in further chemical transformations.

The conversion of the hydroxyl group into ethers and esters represents a common and versatile modification. These reactions replace the active hydrogen of the alcohol, altering the molecule's polarity, solubility, and potential for hydrogen bonding.

Ether Synthesis: The synthesis of ethers from tertiary alcohols like this compound can be achieved through methods such as the Williamson ether synthesis. However, due to the steric hindrance of the tertiary carbon, the reaction of its corresponding alkoxide with an alkyl halide is often inefficient. A more viable approach involves the reaction of the alcohol with a highly reactive alkylating agent under basic conditions or using acid-catalyzed addition to alkenes. For instance, reaction with isobutylene (B52900) in the presence of a strong acid catalyst could yield the tert-butyl ether.

Ester Synthesis: Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or, more commonly, its more reactive derivatives like acyl chlorides or anhydrides. The reaction is often catalyzed by a base, such as pyridine (B92270), or a tertiary amine, which serves to activate the acylating agent and neutralize the acidic byproduct.

Table 1: Representative Ether and Ester Derivatives

| Derivative Type | Reagent Example | Product Name | Potential Synthetic Method |

|---|---|---|---|

| Ether | Methyl iodide (CH₃I) | (3E)-1-methoxy-1,1,4-triphenylbut-3-ene | Williamson ether synthesis (using Ag₂O) |